molecular formula C14H11NO3S B14592123 Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- CAS No. 61622-17-1

Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14592123
CAS No.: 61622-17-1
M. Wt: 273.31 g/mol
InChI Key: NGVZNTZNDVOMER-UHFFFAOYSA-N
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Description

Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a hydroxyl group and a sulfonyl group attached to the benzene ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- can be achieved through several methods. One common approach involves the sulfonation of 2-hydroxybenzonitrile with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the process. The product is then isolated and purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can reduce the nitrile group.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-[(4-methylphenyl)sulfonyl]benzaldehyde.

    Reduction: Formation of 2-amino-5-[(4-methylphenyl)sulfonyl]benzonitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The hydroxyl and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The nitrile group can also participate in covalent bonding with nucleophilic sites on biomolecules, leading to modifications in their function.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile, 2-hydroxy-: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    Benzonitrile, 2-(4-methylphenyl)-: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.

    Benzonitrile, 2-hydroxy-5-methyl-:

Uniqueness

Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]- is unique due to the presence of both hydroxyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

61622-17-1

Molecular Formula

C14H11NO3S

Molecular Weight

273.31 g/mol

IUPAC Name

2-hydroxy-5-(4-methylphenyl)sulfonylbenzonitrile

InChI

InChI=1S/C14H11NO3S/c1-10-2-4-12(5-3-10)19(17,18)13-6-7-14(16)11(8-13)9-15/h2-8,16H,1H3

InChI Key

NGVZNTZNDVOMER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)O)C#N

Origin of Product

United States

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